molecular formula C16H16N6O B6908563 N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide

Cat. No.: B6908563
M. Wt: 308.34 g/mol
InChI Key: HCRRDTLGYOWJPL-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(19-13-3-6-15-12(9-13)10-18-20-15)11-1-4-14(5-2-11)22-8-7-17-21-22/h1-2,4-5,7-8,10,13H,3,6,9H2,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRRDTLGYOWJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)C3=CC=C(C=C3)N4C=CN=N4)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Triazole Group: The triazole moiety can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Amidation Reaction: The final step involves the coupling of the indazole-triazole intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The benzamide and triazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-4-(triazol-1-yl)benzamide: can be compared with other indazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the indazole and triazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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